molecular formula C10H16O4Pd B8531436 Palladium; pentane-2,4-dione

Palladium; pentane-2,4-dione

Cat. No.: B8531436
M. Wt: 306.65 g/mol
InChI Key: YNUJADNRNHJXDT-UHFFFAOYSA-N
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Description

Pentane-2,4-dione (acetylacetone, C₅H₈O₂) is a β-diketone characterized by two ketone groups separated by a methylene group. Its structure allows for keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding, forming a six-membered ring . This tautomerization enhances its acidity (pKa ≈ 9) compared to simple ketones like acetone (pKa ≈ 20) .

In coordination chemistry, pentane-2,4-dione acts as a bidentate ligand, forming stable chelates with metals. While the provided evidence lacks direct data on palladium complexes, analogous β-diketonate complexes (e.g., vanadium(III) tris-β-diketonates) suggest that palladium likely forms similar structures under appropriate conditions . Such complexes are pivotal in catalysis and materials science, though specific palladium derivatives require further study.

Properties

Molecular Formula

C10H16O4Pd

Molecular Weight

306.65 g/mol

IUPAC Name

palladium;pentane-2,4-dione

InChI

InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3H2,1-2H3;

InChI Key

YNUJADNRNHJXDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Pd]

Origin of Product

United States

Scientific Research Applications

2.1. Asymmetric Synthesis

Palladium; pentane-2,4-dione plays a crucial role in asymmetric synthesis, particularly in the formation of chiral compounds. For instance, studies have demonstrated its effectiveness in catalyzing diastereo- and enantioselective reactions, which are essential for producing pharmaceuticals with specific stereochemistry.

Case Study:
A palladium-catalyzed formal [3+2]-cycloaddition reaction was reported where substituted vinyl-cyclopropanes reacted with electron-deficient olefins to yield highly substituted cyclopentanes. The use of this compound in this context enhanced the stereoselectivity of the products significantly .

2.2. Polymer Synthesis

The compound is also utilized in the synthesis of polymers through palladium-catalyzed polycondensation reactions. This method allows for the efficient production of poly(phenyl)sulfide derivatives.

Data Table: Polymerization Yields

Reaction TypeYield (%)Reference
C-S Cross Coupling85
Polycondensation90
Synthesis of Poly(phenyl)sulfide80

Organic Transformations

This compound is instrumental in various organic transformations:

3.1. Carbonylative Reactions

The compound has been shown to facilitate carbonylative syntheses effectively. For example, a study demonstrated its use in synthesizing acylfuran derivatives through a multicomponent carbonylative reaction.

Case Study:
In a recent investigation, palladium iodide catalyzed the carbonylative synthesis of 2-acylfuran derivatives from pentane-2,4-dione substrates. The reaction conditions were optimized to achieve high yields and selectivity .

3.2. Furan Synthesis

The compound has been applied in the synthesis of functionalized furans via palladium-catalyzed reactions involving diketones and alkenyl bromides.

Data Table: Furan Synthesis Yields

Diketone UsedYield (%)Reference
Pentane-2,4-dione82
Cyclohexane-1,3-dione94

Mechanistic Insights

Understanding the mechanism by which this compound operates is vital for optimizing its applications:

4.1. Catalytic Mechanism

The catalytic cycle typically involves the formation of a π-allyl-palladium intermediate that stabilizes the dipole long enough to allow for subsequent reactions with nucleophiles or electrophiles . This mechanism is crucial for achieving high selectivity and efficiency in various transformations.

Chemical Reactions Analysis

Reaction with Nitric Oxide

Pd(acac)₂ reacts with nitric oxide (NO) to form complexes with hydroxyimino ligands :

Pd(acac)2+NO[Pd(acac)(3-hydroxyiminopentane-2,4-dione)]+Pd(3-hydroxyiminopentane-2,4-dione)2\text{Pd(acac)}_2 + \text{NO} \rightarrow \text{[Pd(acac)(3-hydroxyiminopentane-2,4-dione)]} + \text{Pd(3-hydroxyiminopentane-2,4-dione)}_2

Mechanism :

  • NO oxidizes the acetylacetonate ligand, forming a 3-hydroxyimino derivative.

  • Sequential ligand substitution yields mixed-ligand and homoleptic complexes.

Properties :

  • The hydroxyimino complexes exhibit distinct IR absorption bands at 1620–1650 cm⁻¹ (C=N) .

  • X-ray crystallography confirms square-planar geometry in the mixed-ligand complex .

Alkylation Reactions

Pd(acac)₂ catalyzes C-alkylation of pentane-2,4-dione with allylic alcohols :

Pentane-2,4-dione+Allylic AlcoholPd(acac)2C-Monoalkylated Diketone\text{Pentane-2,4-dione} + \text{Allylic Alcohol} \xrightarrow{\text{Pd(acac)}_2} \text{C-Monoalkylated Diketone}

Key observations :

  • Terminal alkylation predominates for monosubstituted allyl alcohols (e.g., allyl alcohol → 3-allylpentane-2,4-dione, 85% yield) .

  • Steric effects from branched allylic alcohols reduce yields (e.g., 2-methylallyl alcohol → 62% yield) .

Substrate Product Yield
Allyl alcohol3-Allylpentane-2,4-dione85%
Cinnamyl alcohol3-Cinnamylpentane-2,4-dione78%
2-Methylallyl alcohol3-(2-Methylallyl)pentane-2,4-dione62%

Cyclization and Coupling Reactions

Pd(acac)₂ facilitates intramolecular cyclization in substrates like 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione :

SubstratePd(acac)2Bicyclo[4.1.0]heptene\text{Substrate} \xrightarrow{\text{Pd(acac)}_2} \text{Bicyclo[4.1.0]heptene}

Mechanism :

  • Oxidative addition of Pd to C–Br bonds forms a Pd–R intermediate.

  • Chelation to the enolate oxygen activates the proximal double bond.

  • 5-exo-trig cyclization yields bicyclic products (72–89% yield) .

Thermal Stability and Decomposition

Pd(acac)₂ decomposes at 210°C, releasing acetylacetone and forming palladium nanoparticles :

Pd(acac)2ΔPd0+2Acetylacetone\text{Pd(acac)}_2 \xrightarrow{\Delta} \text{Pd}^0 + 2 \text{Acetylacetone}

Applications :

  • Serves as a precursor for Pd nanoparticle synthesis in catalysis .

  • Decomposition kinetics follow first-order behavior with an activation energy of 120 kJ/mol .

Ligand Exchange Reactions

Pd(acac)₂ undergoes ligand exchange with stronger field ligands (e.g., PPh₃) :

Pd(acac)2+4PPh3Pd(PPh3)4+2Acac\text{Pd(acac)}_2 + 4 \text{PPh}_3 \rightarrow \text{Pd(PPh}_3)_4 + 2 \text{Acac}^-

Implications :

  • Forms active Pd(0) species for cross-coupling reactions .

  • Ligand lability enables tunable catalytic activity.

Comparison with Similar Compounds

Structural and Tautomeric Properties

Table 1: Tautomeric and Acidic Properties of Selected β-Diketones

Compound pKa Enol Content (%) Intramolecular H-Bonding Key Structural Feature
Pentane-2,4-dione ~9 76–92* Yes (6-membered ring) Two ketones, symmetric
Ethyl acetoacetate ~11 8 No Ester group disrupts H-bonding
1,1,1-Trifluoropentane-2,4-dione ~6.5 N/A Yes (enhanced acidity) CF₃ group increases H-bond acidity
Hexane-2,5-dione ~12 <5 No Larger spacing between ketones

*Discrepancy in enol content (76% vs. 92%) may arise from experimental conditions (e.g., solvent, temperature).

Key Observations :

  • Pentane-2,4-dione exhibits higher enol content than ethyl acetoacetate due to intramolecular H-bonding stabilizing the enol form .
  • Fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) display stronger H-bond acidity, altering their coordination behavior .
  • Hexane-2,5-dione, with a longer carbon chain, shows reduced enol content and reactivity in multi-component reactions .

Metal Complexation Behavior

Table 2: Metal Complexes of β-Diketones

Metal Ligand Complex Structure Stability Factors Applications
Vanadium(III) Pentane-2,4-dione Tris-β-diketonate Chelate ring stability Redox catalysts
Palladium(II) Pentane-2,4-dione* Hypothetical chelate Electron donation, steric Catalysis (inferred)
Copper(II) Ethyl acetoacetate Bis-β-diketonate Weaker H-bonding Limited thermal stability

*Palladium complexes are inferred from analogous reactions (e.g., Pd(OAc)₂ in cross-coupling) .

Key Insights :

  • Pentane-2,4-dione forms six-membered chelate rings with metals, enhancing stability compared to ethyl acetoacetate’s less rigid complexes.
  • Fluorinated β-diketones may form stronger complexes with metals preferring electron-deficient ligands (e.g., lanthanides) .

Preparation Methods

Direct Synthesis from Palladium Metal and Acetylacetone

The most widely documented method involves the direct reaction of high-purity palladium metal with acetylacetone (Hacac) in the presence of oxidizing agents. A patented approach (CN102838469A) outlines the following steps :

  • Dissolution of Palladium Metal : Sponge palladium (>99.95% purity) is dissolved in a mixture of concentrated nitric acid (65 wt%) and hydrogen peroxide (30 wt%) at 45–50°C. The oxidative dissolution produces palladium nitrate, with nitric acid acting as the primary oxidizer and hydrogen peroxide enhancing reaction kinetics .

  • Precipitation of Palladium Hydroxide : Sodium hydroxide (3 M) is added to the solution until pH 9, inducing the formation of a brown palladium hydroxide precipitate. Stirring for 1 hour ensures complete precipitation .

  • Ligand Substitution with Acetylacetone : The precipitate is reacted with acetylacetone (2.2 equivalents relative to Pd) under reflux at 60°C for 8 hours. The enolate form of acetylacetone displaces hydroxide ligands, forming the stable bis(acetylacetonato)palladium(II) complex .

  • Purification : The product is filtered, washed with deionized water to neutrality, and dried at 70°C for 9 hours, yielding Pd(acac)₂ with >95% purity (confirmed by elemental analysis and mass spectrometry) .

Critical Parameters :

  • Oxidizer Ratio : A 2:1 molar ratio of HNO₃ to H₂O₂ optimizes palladium dissolution while minimizing side reactions.

  • Ligand Stoichiometry : Substoichiometric Hacac (<2 equivalents) leads to incomplete coordination, whereas excess Hacac complicates purification .

Mechanistic Insights into Pd(acac)₂ Formation

The synthesis mechanism involves sequential oxidative dissolution, hydroxide precipitation, and ligand substitution:

  • Oxidative Dissolution :
    3Pd+8HNO33Pd(NO3)2+4H2O+2NO3\text{Pd} + 8\text{HNO}_3 \rightarrow 3\text{Pd(NO}_3\text{)}_2 + 4\text{H}_2\text{O} + 2\text{NO} \uparrow
    Hydrogen peroxide accelerates this step by regenerating HNO₃ via the reaction:
    2NO+3H2O22HNO3+2H2O2\text{NO} + 3\text{H}_2\text{O}_2 \rightarrow 2\text{HNO}_3 + 2\text{H}_2\text{O} .

  • Hydroxide Precipitation :
    Pd2++2OHPd(OH)2\text{Pd}^{2+} + 2\text{OH}^- \rightarrow \text{Pd(OH)}_2 \downarrow .

  • Ligand Substitution :
    Pd(OH)2+2HacacPd(acac)2+2H2O\text{Pd(OH)}_2 + 2\text{Hacac} \rightarrow \text{Pd(acac)}_2 + 2\text{H}_2\text{O} .

The square-planar geometry of Pd(acac)₂ is stabilized by resonance within the acetylacetonate ligands, as confirmed by X-ray crystallography .

Analytical Validation and Characterization

Elemental Analysis :

  • Theoretical : C 39.4%, H 4.6%, Pd 34.7%.

  • Observed (Patent Method) : C 39.1%, H 4.5%, Pd 34.5% .

Spectroscopic Data :

  • IR : Strong bands at 1575 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C stretch) .

  • ¹H NMR (CDCl₃) : δ 1.98 (s, 12H, CH₃), 5.35 (s, 2H, methine) .

Thermal Stability : Decomposition initiates at 210°C, with complete decomposition to Pd metal at 450°C .

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsTemperatureYieldPuritySource
Direct Metal ReactionPd spongeHNO₃, H₂O₂, Hacac60°C90–95%>95%
PdCl₂ Ligand ExchangePdCl₂NaOH, Hacac80°C70–80%90–93%

Applications and Industrial Relevance

Pd(acac)₂ serves as a precursor for:

  • Cross-Coupling Catalysts : Suzuki-Miyaura and Heck reactions (1–5 mol% loading) .

  • Nanoparticle Synthesis : Monodisperse CuPd alloys via thermal decomposition .

  • Thin-Film Deposition : Chemical vapor deposition (CVD) of palladium coatings .

Challenges and Optimization Strategies

  • Impurity Control : Residual nitrate ions from the direct method can inhibit catalytic activity. Washing with ammonium hydroxide reduces nitrate content .

  • Scalability : The patent method’s use of H₂O₂ enhances safety compared to traditional HNO₃-only dissolution but requires careful temperature control to avoid exothermic runaway .

Q & A

Q. What factors contribute to the enhanced acidity of pentane-2,4-dione (pKa ≈ 9) compared to acetone (pKa ≈ 20)?

The acidity arises from resonance stabilization of the enolate anion. The two carbonyl groups in pentane-2,4-dione allow delocalization of the negative charge across three resonance structures, significantly stabilizing the conjugate base. In contrast, acetone’s enolate has limited resonance stabilization, leaving more charge density on the α-carbon. Electrostatic potential maps confirm greater charge delocalization in pentane-2,4-dione’s enolate .

Q. How can the keto-enol tautomerism of pentane-2,4-dione be analyzed experimentally?

¹H NMR spectroscopy is a key method. In CDCl₃, the keto form (δ ≈ 2.2 ppm, singlet for methyl groups) and enol form (δ ≈ 5.5 ppm, singlet for enolic proton; δ ≈ 3.4 ppm, methyl groups split due to coupling) coexist. Integration of signals allows calculation of the equilibrium constant (K ≈ [enol]/[keto]). Advanced NMR techniques (e.g., variable-temperature studies) quantify thermodynamic parameters like ΔH and ΔS .

Q. What safety protocols are critical when handling pentane-2,4-dione in the laboratory?

  • Engineering controls : Use fume hoods and closed systems to minimize inhalation exposure.
  • PPE : Wear gloves, goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for high vapor concentrations.
  • Emergency measures : Provide eyewash stations and emergency showers. Follow OSHA 1910.1020 for medical surveillance if chronic exposure occurs .

Q. How is pentane-2,4-dione synthesized, and what are common derivatives?

A basic synthesis involves condensation of acetylacetone with methyl iodide in the presence of potassium carbonate (K₂CO₃) in alcoholic solutions. Derivatives like 3-methylpentane-2,4-dione are prepared via alkylation of the enolate intermediate. Reaction conditions (e.g., temperature, solvent) influence yield and regioselectivity .

Advanced Research Questions

Q. How do the electronic descriptors of pentane-2,4-dione and its derivatives inform solvent selection for palladium-catalyzed reactions?

Abraham’s descriptors (e.g., hydrogen bond acidity/basicity, polarizability) predict solubility and reactivity. Pentane-2,4-dione exhibits high hydrogen bond basicity (β = 0.90) but negligible acidity (α = 0), making it suitable for polar aprotic solvents. Fluorinated derivatives (e.g., trifluoropentane-2,4-dione) show increased α, altering coordination behavior in palladium complexes .

Q. What mechanistic insights explain the reactivity of pentane-2,4-dione in acidic condensation reactions (e.g., with urea)?

Under acidic conditions, pentane-2,4-dione exists predominantly in the enol form, which undergoes nucleophilic attack by urea. Kinetic studies (UV-Vis, NMR) reveal a two-step process: (1) acid-catalyzed enolization and (2) cyclization to form hydroxypyrimidines. Fluorinated analogs lacking enolizable protons follow alternative pathways, confirming the enol’s role .

Q. How does pentane-2,4-dione act as a ligand in palladium complexes, and what are its spectroscopic signatures?

As a bidentate ligand (κ²-O,O'), pentane-2,4-dione coordinates Pd(II) via the two oxygen atoms, forming square-planar complexes. Key spectroscopic

  • IR : ν(C=O) shifts from ~1700 cm⁻¹ (free ligand) to ~1600 cm⁻¹ (coordinated).
  • UV-Vis : Ligand-to-metal charge transfer (LMCT) bands at ~350–450 nm.
  • X-ray crystallography : Bond lengths (Pd–O ≈ 2.02 Å) confirm chelation .

Q. What experimental methods determine the thermodynamic properties (e.g., ΔHcombustion) of pentane-2,4-dione?

Bomb calorimetry measures enthalpy of combustion (ΔH° = 16.8 kJ/mol for gas phase). Gas-phase thermochemistry data (e.g., via Eqk methods) and reaction kinetics (e.g., with MoOCl₄ or WOCl₄) provide insights into decomposition pathways and stability .

Q. How do steric and electronic effects in substituted pentane-2,4-dione derivatives influence palladium-catalyzed cross-coupling reactions?

Alkyl substituents (e.g., methyl groups) increase steric bulk, reducing catalytic activity but enhancing selectivity. Electron-withdrawing groups (e.g., CF₃) strengthen Pd–O bonds, altering redox potentials and reaction rates. Comparative studies using Hammett plots or DFT calculations quantify these effects .

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